Etoxadrol

Description

was heading 1975-94 (see under PIPERIDINES 1975-90); use PIPERIDINES to search this compound 1975-90; dissociative anesthetic with some cardiovascular effects

Properties

CAS No. |

28189-85-7 |

|---|---|

Molecular Formula |

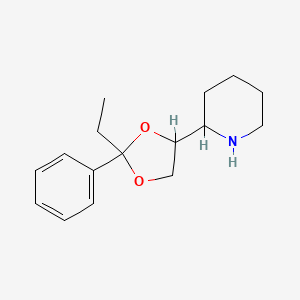

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine |

InChI |

InChI=1S/C16H23NO2/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3/t14-,15+,16-/m0/s1 |

InChI Key |

INOYCBNLWYEPSB-XHSDSOJGSA-N |

Isomeric SMILES |

CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3 |

Canonical SMILES |

CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |

Other CAS No. |

30163-01-0 |

Synonyms |

Cl 1848C Cl-1848C etoxadrol |

Origin of Product |

United States |

Foundational & Exploratory

Etoxadrol: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoxadrol, a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of significant interest in neuroscience research due to its dissociative anesthetic and phencyclidine-like effects. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in drug development. This document details the stereospecific synthesis of the active (2S, 4S, 6S)-Etoxadrol isomer, outlines its key chemical and physical characteristics, and presents established analytical methodologies for its characterization. Furthermore, its mechanism of action at the NMDA receptor is described, supported by a representative experimental protocol for receptor binding assays.

Chemical Properties

This compound, with the systematic IUPAC name (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine, is a chiral molecule with three stereocenters. The biologically active enantiomer possesses the (2S, 4S, 6S) configuration. It is often used in its hydrochloride salt form to improve its solubility and handling characteristics.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃NO₂ | [1] |

| Molecular Weight | 261.36 g/mol | [1] |

| Monoisotopic Mass | 261.1729 g/mol | [1] |

| Appearance | White crystalline solid (hydrochloride salt) | |

| Stereochemistry | (2S, 4S, 6S) |

| Property | Value |

| Molecular Formula | C₁₆H₂₄ClNO₂ |

| Molecular Weight | 297.82 g/mol |

Solubility and Stability

Limited quantitative solubility data for this compound is publicly available. However, based on its chemical structure, it is expected to be sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The hydrochloride salt form exhibits enhanced aqueous solubility.

Stability studies are crucial for the development of any pharmaceutical compound. While specific stability data for this compound is not extensively published, it is recommended to store the compound in a cool, dry, and dark place to prevent degradation. For research purposes, storage as a solid at -20°C is advisable. Solutions in organic solvents should be freshly prepared or stored at low temperatures for short periods. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize its stability profile and identify potential degradation products.

Synthesis of this compound

The synthesis of the biologically active (2S, 4S, 6S)-Etoxadrol isomer is a stereospecific process that originates from the chiral precursor, dexoxadrol. The overall synthetic workflow involves the cleavage of dexoxadrol to yield the key intermediate, (S,S)-1-(2-piperidyl)-1,2-ethanediol, which is subsequently reacted to form the dioxolane ring of this compound.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Cleavage of Dexoxadrol to (S,S)-1-(2-piperidyl)-1,2-ethanediol

This procedure involves the acid-catalyzed hydrolysis of the dioxolane ring of dexoxadrol.

-

Materials: Dexoxadrol, dilute hydrochloric acid, diethyl ether, sodium hydroxide.

-

Procedure:

-

Dissolve Dexoxadrol in a suitable organic solvent such as diethyl ether.

-

Add dilute aqueous hydrochloric acid to the solution and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the aqueous layer with a sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S,S)-1-(2-piperidyl)-1,2-ethanediol.

-

Purify the product by column chromatography or recrystallization.

-

Step 2: Synthesis of (2S, 4S, 6S)-Etoxadrol

This step involves the condensation of the piperidyl diol with a propiophenone equivalent to form the dioxolane ring of this compound.

-

Materials: (S,S)-1-(2-piperidyl)-1,2-ethanediol, propiophenone dimethyl ketal (or propiophenone and a dehydrating agent), p-toluenesulfonic acid (catalyst), toluene.

-

Procedure:

-

To a solution of (S,S)-1-(2-piperidyl)-1,2-ethanediol in toluene, add propiophenone dimethyl ketal and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the methanol byproduct.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product will be a diastereomeric mixture of this compound. Separate the diastereomers using column chromatography on silica gel to isolate the desired (2S, 4S, 6S)-Etoxadrol isomer.

-

Step 3: Preparation of this compound Hydrochloride

The hydrochloride salt is typically prepared to improve the handling and solubility of the final compound.

-

Materials: (2S, 4S, 6S)-Etoxadrol, anhydrous diethyl ether, ethereal hydrogen chloride solution.

-

Procedure:

-

Dissolve the purified (2S, 4S, 6S)-Etoxadrol free base in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.[2]

-

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and quality control of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of this compound and for monitoring its stability. A typical reverse-phase HPLC method can be developed and validated according to ICH guidelines.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 254 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and purity assessment of this compound, as well as for the analysis of related volatile impurities.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A temperature gradient program to ensure good separation of the analyte from any impurities.

-

MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum will show a characteristic fragmentation pattern for this compound, which can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its pharmacological effects primarily by acting as a non-competitive antagonist at the NMDA receptor, a key ionotropic glutamate receptor involved in excitatory synaptic transmission. By binding to a site within the ion channel of the NMDA receptor, this compound blocks the influx of calcium ions, thereby inhibiting neuronal excitation. This mechanism is shared with other dissociative anesthetics like phencyclidine (PCP) and ketamine.

Figure 2: this compound's mechanism of action.

Experimental Protocol: NMDA Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. A competitive binding assay using a radiolabeled NMDA receptor antagonist, such as [³H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine), can be employed to determine the binding affinity (Ki) of this compound.

-

Materials:

-

Rat brain cortical membranes (source of NMDA receptors).

-

[³H]TCP (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled PCP or MK-801).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a series of tubes, add the rat brain membranes, a fixed concentration of [³H]TCP, and varying concentrations of this compound or the non-specific binding control.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and analytical characterization of this compound. The stereospecific synthesis from dexoxadrol, while established, requires careful execution and purification to isolate the active enantiomer. The provided information on its physicochemical properties and analytical methods serves as a foundation for further research and development. The elucidation of its mechanism of action as a potent NMDA receptor antagonist underscores its importance as a tool in neuropharmacological studies. This guide is intended to equip researchers and drug development professionals with the necessary information to work with and further investigate this fascinating compound.

References

Etoxadrol and Dexoxadrol: A Comprehensive Structural and Pharmacological Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoxadrol and dexoxadrol are potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity and neurotransmission.[1][2] Their unique structures, centered around a substituted dioxolane ring, have been the subject of extensive research to elucidate their structure-activity relationships and potential therapeutic applications. This technical guide provides an in-depth analysis of the structural relationship between this compound and dexoxadrol, their pharmacological profiles, the experimental methodologies used to characterize them, and the signaling pathways they modulate.

Structural Relationship and Stereochemistry

This compound and dexoxadrol are closely related structurally, both belonging to the class of (dioxolan-4-yl)piperidine derivatives. The core of their structure consists of a piperidine ring linked to a 1,3-dioxolane ring. The primary distinction between the two molecules lies in the substituents at the C2 position of the dioxolane ring.

-

Dexoxadrol: Features two phenyl groups at the C2 position. Its systematic IUPAC name is (2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine .

-

This compound: Possesses one phenyl group and one ethyl group at the C2 position. Its systematic IUPAC name is (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine .

The stereochemistry of these compounds is crucial for their high affinity for the NMDA receptor. The specific spatial arrangement of the piperidine and dioxolane rings, along with the substituents, dictates their interaction with the phencyclidine (PCP) binding site within the NMDA receptor's ion channel.

References

- 1. Analogues of the dioxolanes dexoxadrol and this compound as potential phencyclidine-like agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoxadrol In Vivo: A Technical Examination of its Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxadrol ((+)-2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine hydrochloride; CL-1848C) is a dissociative anesthetic agent that emerged from research in the mid-20th century. Like other drugs in its class, such as ketamine and phencyclidine, its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide synthesizes the available preclinical data on the in vivo effects of this compound in various animal models, providing a resource for researchers and drug development professionals. Due to the age of the primary research, specific detailed quantitative data from original studies is limited in publicly available literature. This document compiles the qualitative effects and available dosage information, alongside standardized experimental protocols relevant to the study of such compounds.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects by binding to the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor.[1] This action blocks the influx of calcium ions, which is crucial for neuronal signaling, synaptic plasticity, and memory formation. The antagonism of the NMDA receptor by this compound leads to a state of dissociative anesthesia, characterized by profound analgesia, amnesia, and catalepsy, while maintaining some autonomic functions.

Signaling Pathway

The binding of this compound to the NMDA receptor initiates a cascade of intracellular events. By blocking the ion channel, it prevents the downstream signaling typically triggered by the binding of glutamate and a co-agonist like glycine or D-serine. This interruption of the normal signaling cascade is fundamental to its anesthetic and psychoactive properties.

Pharmacological Effects in Animal Models

This compound has been evaluated in a range of animal species, including primates, dogs, rats, and mice, primarily through intravenous administration.[2][3]

Anesthetic and Behavioral Effects

Table 1: Summary of Observed Anesthetic and Behavioral Effects of this compound in Animal Models

| Effect | Animal Model(s) | Route of Administration | Observations |

| Dissociative Anesthesia | Primates, Dogs, Rats, Mice | Intravenous | Characterized by analgesia, amnesia, and catalepsy. |

| Analgesia | General | Intravenous | Profound pain relief is a key feature of the anesthetic state. |

| Altered Motor Activity | Mice, Rats | Intravenous/Intraperitoneal | Expected to produce initial hyperactivity followed by ataxia and catalepsy, typical of dissociative anesthetics. |

| Psychotomimetic Effects | Primates | Intravenous | Effects analogous to human-reported unpleasant dreams and aberrations are likely. |

Cardiovascular and Respiratory Effects

Studies in dogs and primates have indicated that this compound influences cardiovascular and respiratory function. In human clinical trials, administration was associated with slight increases in systolic and diastolic blood pressure, as well as tachycardia and tachypnea. These effects are a notable feature of many dissociative anesthetics.

Table 2: Summary of Cardiovascular and Respiratory Effects of this compound in Animal Models

| Parameter | Animal Model(s) | Route of Administration | Observed Effect |

| Blood Pressure | Dogs, Primates | Intravenous | Likely increased. |

| Heart Rate | Dogs, Primates | Intravenous | Likely increased (tachycardia). |

| Respiratory Rate | Primates | Intravenous | Likely increased (tachypnea). |

Toxicity

Table 3: Acute Toxicity Data for this compound

| Species | Route of Administration | LD50 | Reference |

| Data Not Available | Intravenous | - | - |

| Data Not Available | Intraperitoneal | - | - |

Experimental Protocols

While specific, detailed protocols from the original this compound studies are not accessible, standardized methodologies for evaluating the in vivo effects of novel anesthetic and psychoactive compounds in animal models are well-established. The following represents typical experimental workflows that would be employed.

General Anesthesia Induction and Monitoring

This workflow outlines the standard procedure for administering an intravenous anesthetic agent to a rodent model and monitoring its physiological effects.

-

Animal Preparation: Healthy, adult animals (e.g., Sprague-Dawley rats or C57BL/6 mice) are selected. They are weighed to ensure accurate dosing and allowed to acclimatize to the laboratory environment to minimize stress-induced physiological changes.

-

Drug Administration: this compound, dissolved in a sterile vehicle (e.g., saline), is administered intravenously, typically via the tail vein in rodents.

-

Induction of Anesthesia: The primary endpoint for the onset of anesthesia is the loss of the righting reflex, where the animal is unable to return to a prone position when placed on its back.

-

Physiological Monitoring: Throughout the anesthetic period, key physiological parameters are monitored. This can include heart rate and blood pressure (via tail-cuff or telemetry), respiratory rate (using a plethysmograph), and core body temperature.

-

Recovery: The animal is monitored until the return of the righting reflex and normal motor function. The duration of anesthesia is recorded as the time from the loss to the return of the righting reflex.

Assessment of Locomotor Activity

To assess the behavioral effects of this compound, spontaneous locomotor activity can be measured using an automated activity chamber.

-

Habituation: Animals are individually placed in the activity chambers for a set period (e.g., 30-60 minutes) to allow them to acclimatize to the novel environment.

-

Baseline Activity: Following habituation, baseline locomotor activity is recorded for a defined period.

-

Drug Administration: Animals are removed from the chambers, administered this compound (typically via intraperitoneal or intravenous injection), and immediately returned to the chambers.

-

Data Collection: Locomotor activity, including horizontal movement, vertical movement (rearing), and time spent in different zones of the chamber, is recorded for a specified duration. The data is typically binned into time intervals to analyze the time course of the drug's effects.

Conclusion

This compound is a dissociative anesthetic that acts as a non-competitive NMDA receptor antagonist. Preclinical studies in various animal models have demonstrated its anesthetic, analgesic, and cardiovascular-respiratory effects. While the historical nature of the primary research limits the availability of detailed quantitative data, the qualitative effects align with those of other drugs in its class. The provided experimental frameworks offer standardized approaches for the further investigation of this compound or novel compounds with similar mechanisms of action. Future research could focus on re-evaluating the pharmacokinetics and pharmacodynamics of this compound using modern techniques to provide a more complete preclinical profile.

References

- 1. pnas.org [pnas.org]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CL-1848C) a new dissociative anesthetic: studies in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical investigation of a new intravenous anesthetic--etoxadrol hydrochloride (CL-1848; U-37862A) - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoxadrol: A Phencyclidine-Like Agonist at the NMDA Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoxadrol is a potent dissociative anesthetic that acts as a high-affinity, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] Developed in the mid-1960s as a potential analgesic and anesthetic, its clinical advancement was halted due to significant psychotomimetic side effects, including unpleasant dreams and hallucinations, mirroring the effects of phencyclidine (PCP).[1] this compound exerts its effects by binding to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor.[1] This technical guide provides an in-depth overview of this compound's pharmacology, mechanism of action, and the experimental methodologies used to characterize its phencyclidine-like agonist properties.

Introduction

This compound, chemically (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine, is a member of the dioxolane class of compounds.[1] Like its structural analog dexoxadrol, this compound was investigated for its anesthetic and analgesic properties.[1] However, its powerful dissociative and psychotomimetic effects, characteristic of phencyclidine-like compounds, led to the cessation of its clinical development. The primary molecular target of this compound is the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. This compound acts as a non-competitive antagonist, binding to a site within the receptor's ion channel, the same site that phencyclidine (PCP) binds to. This shared binding site and consequent similar pharmacological profile make this compound a valuable tool for studying the mechanisms of NMDA receptor function and the pharmacology of dissociative anesthetics.

Mechanism of Action: NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺ ions, which triggers downstream signaling cascades.

This compound, like PCP, is a non-competitive antagonist that blocks the NMDA receptor ion channel. This means it does not compete with glutamate or glycine for their binding sites. Instead, it enters the open ion channel and binds to the distinct PCP binding site located within the channel pore. This binding physically obstructs the flow of ions, effectively preventing receptor activation and subsequent downstream signaling. The blockade is voltage-dependent, meaning it is more pronounced at more negative membrane potentials.

Signaling Pathway of NMDA Receptor and Blockade by this compound

The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention by this compound.

Quantitative Pharmacological Data

The affinity of this compound and related compounds for the NMDA receptor is typically determined through competitive radioligand binding assays. The inhibitor constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Binding Site | Radioligand | Ki (nM) | Reference |

| This compound Analog ((2S,4S)-13b) | PCP Site on NMDA Receptor | [³H]-(+)-MK-801 | 69 | |

| Dexoxadrol Analog (WMS-2508) | PCP Site on NMDA Receptor | Not Specified | 44 | |

| Phencyclidine (PCP) | PCP Site on NMDA Receptor | [³H]TCP | 58.7 | Not in search results |

| Ketamine | PCP Site on NMDA Receptor | [³H]TCP | 600 | Not in search results |

| MK-801 (Dizocilpine) | PCP Site on NMDA Receptor | [³H]MK-801 | 3.1 | Not in search results |

Note: Specific Ki value for this compound was not found in the provided search results; an analog's value is presented. Data for PCP, Ketamine, and MK-801 are included for comparative purposes and may not be from the same study.

Experimental Protocols

NMDA Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a generalized method for determining the binding affinity of a test compound like this compound to the PCP site of the NMDA receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the NMDA receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Test compound (this compound)

-

Radioligand (e.g., [³H]-(+)-MK-801 or [³H]TCP)

-

Rat brain tissue (cortex or hippocampus)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled displacer for non-specific binding (e.g., high concentration of PCP or MK-801)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

Cell harvester

Workflow Diagram:

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cerebral cortex in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Incubation:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of an unlabeled displacer.

-

Test Compound: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the inhibitor constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Assessment (Animal Models)

Objective: To characterize the phencyclidine-like behavioral effects of this compound in animal models.

Commonly Assessed Behaviors:

-

Locomotor Activity: Increased locomotor activity is a characteristic effect of PCP-like compounds.

-

Stereotypy: Repetitive, invariant behaviors.

-

Ataxia: Impaired coordination and balance.

-

Drug Discrimination: Training animals to distinguish between the effects of a known drug (e.g., PCP) and saline, and then testing the ability of a novel compound (this compound) to substitute for the training drug.

Example Protocol: Open-Field Locomotor Activity

Animals: Male rodents (e.g., rats or mice).

Apparatus: An open-field arena equipped with automated photobeam detectors to track movement.

Procedure:

-

Habituation: Place the animals in the open-field arena for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment.

-

Drug Administration: Administer this compound or a vehicle control (e.g., saline) via a specified route (e.g., intraperitoneal injection).

-

Testing: Immediately after injection, place the animals back into the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Quantify parameters such as total distance traveled, time spent moving, and patterns of movement. Compare the effects of different doses of this compound to the vehicle control.

Conclusion

This compound is a potent phencyclidine-like agonist that acts as a non-competitive antagonist at the NMDA receptor. Its high affinity for the PCP binding site within the ion channel underlies its characteristic dissociative and psychotomimetic effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel NMDA receptor antagonists. A thorough understanding of the pharmacology and mechanism of action of such compounds is crucial for the development of new therapeutic agents targeting the glutamatergic system and for elucidating the complex role of the NMDA receptor in both normal and pathological brain function.

References

The Rise and Fall of Etoxadrol: A Technical History of a Potent Analgesic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoxadrol, a derivative of the dioxolane-piperidine class of compounds, emerged in the mid-1960s as a potent analgesic and anesthetic agent. Its development was driven by the quest for powerful, non-opioid pain relief. As a high-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, this compound's mechanism of action placed it at the forefront of neurological and anesthetic research of its time. Preclinical studies in various animal models demonstrated significant analgesic properties. Subsequent clinical trials in humans confirmed its profound analgesic and anesthetic effects. However, the promising therapeutic potential of this compound was ultimately overshadowed by the prevalence of severe psychotomimetic side effects, including unpleasant dreams and hallucinations, which led to the discontinuation of its clinical development. This in-depth technical guide provides a comprehensive historical overview of this compound, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the key factors that led to its withdrawal from the path to clinical use.

Introduction

The development of novel analgesic agents has been a cornerstone of pharmaceutical research for decades. In the 1960s, a period marked by significant advances in medicinal chemistry, researchers at Cutter Laboratories synthesized a series of (dioxolan-4-yl)piperidine derivatives, including this compound and its analogue, Dexoxadrol.[1] These compounds were investigated for their potential as analgesics, anesthetics, and local anesthetics.[1] this compound, in particular, showed promise due to its potent activity. This document serves as a technical guide to the historical development of this compound, with a focus on its journey as a potential analgesic.

Synthesis and Chemical Properties

The synthesis of this compound was first reported by Hardie and his colleagues in 1966. The process for the dl-form and the resolution of the α-racemates were significant achievements in medicinal chemistry at the time.

Experimental Protocol: Synthesis of this compound

Detailed synthesis protocol as described by Hardie et al. (1966) would be inserted here, based on the full-text article.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its pharmacological effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial component of the central nervous system involved in synaptic plasticity and pain signaling.

This compound is a potent, high-affinity non-competitive antagonist of the NMDA receptor.[1] It binds to the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor complex.[1] This binding event blocks the influx of calcium ions (Ca2+) into the neuron, thereby inhibiting the downstream signaling cascades that contribute to the transmission and amplification of pain signals.

Signaling Pathway of NMDA Receptor Antagonism by this compound

Caption: NMDA Receptor Antagonism by this compound.

Preclinical Development

This compound underwent evaluation in various animal models to assess its analgesic and anesthetic potential. These studies were crucial in characterizing its pharmacological profile before human trials.

Experimental Protocol: Preclinical Analgesic Screening

A general workflow for screening potential analgesic compounds in preclinical settings is outlined below. Specific parameters for this compound studies, where available, would be incorporated.

Caption: General Preclinical Analgesic Screening Workflow.

Quantitative Data from Preclinical Studies

| Compound | Receptor Binding Affinity (Ki) | Assay Method |

| This compound Analogue (2S,4S)-13b | 69 nM | [3H]-(+)-MK-801 radioligand binding |

| Dexoxadrol Analogue (WMS-2508) | 44 nM | Not specified |

Note: The Ki values presented are for analogues of this compound and Dexoxadrol, indicating the high affinity of this class of compounds for the NMDA receptor. The exact Ki for this compound itself is not specified in the available literature.

Clinical Development

The promising preclinical data led to the evaluation of this compound in human clinical trials for its anesthetic and analgesic properties.

Clinical Trial Protocol

A notable clinical study was conducted by Frederickson et al. in 1976 to investigate this compound as an intravenous anesthetic.

-

Study Design: Open-label administration to 28 patients.

-

Dosage: 0.75 mg/kg administered intravenously.

-

Primary Outcome Measures: Induction and duration of anesthesia, analgesic effects.

-

Secondary Outcome Measures: Physiological monitoring (blood pressure, heart rate, reflexes), and assessment of side effects.

Quantitative Data from Clinical Trials

The clinical investigation of this compound provided the following key quantitative findings:

| Parameter | Value | Notes |

| Anesthetic Dose | 0.75 mg/kg (intravenous) | Produced anesthesia in 28 patients. |

| Average Duration of Anesthesia | 26 minutes (range: 14 to 53 minutes) | Following a single 0.75 mg/kg dose. |

| Analgesic Effect | Profound | A key characteristic of the anesthesia produced. |

| Incidence of Unpleasant Dreams/Aberrations | > 20% | A significant and dose-limiting side effect. |

| LD₅₀ to ED₅₀ Ratio | 20 to 40 times | Indicating a wide safety margin in terms of acute toxicity. |

Discontinuation of Development

Despite its potent analgesic and anesthetic effects and a favorable acute safety profile, the clinical development of this compound was halted. The primary reason for this decision was the high incidence of severe and unpleasant psychotomimetic side effects. Over 20% of patients in the clinical trial reported experiencing unpleasant dreams and aberrations, with one patient experiencing prolonged catalepsy, amnesia, and analgesia for six days after an excessive dose. These adverse effects were deemed unacceptable for a clinically viable analgesic or anesthetic agent.

Conclusion

The historical development of this compound serves as a compelling case study in the complexities of drug discovery and development. Its journey from a promising synthetic compound with a well-defined mechanism of action to a discontinued clinical candidate highlights the critical importance of balancing efficacy with an acceptable side effect profile. While this compound itself did not reach the market, the research into its properties and those of related NMDA receptor antagonists has contributed significantly to our understanding of pain pathways and the development of subsequent generations of analgesic and anesthetic drugs. The story of this compound underscores the ongoing challenge for researchers and drug development professionals to create potent pain relief solutions that are both effective and safe for patient use.

References

A Technical Guide to the Psychotomimetic Side Effects of Etoxadrol

Executive Summary: Etoxadrol (CL-1848C) is a potent dissociative anesthetic agent that was investigated for its analgesic properties. Its development was halted due to a high incidence of severe psychotomimetic side effects, including hallucinations, unpleasant dreams, and dissociative states.[1][2] This technical guide provides an in-depth analysis of the molecular and systemic mechanisms underlying these adverse effects. The primary mechanism of action is high-affinity, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor at the phencyclidine (PCP) binding site.[1] This action disrupts normal glutamatergic neurotransmission, leading to downstream dysregulation of critical neurotransmitter systems, notably the disinhibition of dopaminergic pathways. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents the core signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanism: NMDA Receptor Antagonism

The principal pharmacological action of this compound responsible for its psychotomimetic effects is the blockade of the NMDA receptor ion channel. The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, plasticity, and memory formation. For activation, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.

This compound acts as a potent uncompetitive antagonist, binding with high affinity to the phencyclidine (PCP) site located within the ion channel pore.[1] This binding physically obstructs the flow of cations (primarily Ca²⁺ and Na⁺) even when the receptor is activated by its agonists. This disruption of glutamatergic signaling, particularly in cortical and limbic regions, is the foundational event leading to the dissociative and psychotomimetic phenomena observed clinically.

Data Presentation: Receptor Binding Affinities

The affinity of a compound for its target is a critical determinant of its potency. The inhibition constant (Kᵢ) represents the concentration of a ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. While a specific Kᵢ value for this compound is not consistently cited, studies of its homologues and related compounds confirm a high-affinity interaction in the nanomolar range.

| Compound | Target Receptor/Site | Kᵢ Value (nM) | Notes |

| This compound Analogue ((2S,4S)-13b) | NMDA Receptor (PCP Site) | 69 nM | A close structural homologue, indicating a similar high-affinity range for this compound.[3] |

| Dexoxadrol Analogue (WMS-2508) | NMDA Receptor (PCP Site) | 44 nM | Dexoxadrol is a closely related dioxolane with similar psychotomimetic properties. |

| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | ~50 nM | The prototypical channel blocker to which this compound's effects are compared. |

| Ketamine | NMDA Receptor (PCP Site) | ~300 nM (IC₅₀) | A clinically used dissociative anesthetic with known psychotomimetic side effects. |

| MK-801 (Dizocilpine) | NMDA Receptor (PCP Site) | ~7 nM (IC₅₀) | A potent, high-affinity research tool for studying the PCP site. |

Downstream Neurotransmitter System Modulation

The primary blockade of NMDA receptors by this compound initiates a cascade of downstream effects, most significantly the dysregulation of dopaminergic and other monoaminergic systems.

Disinhibition of Dopaminergic Pathways

A leading hypothesis for the psychotomimetic effects of NMDA receptor antagonists is the cortical disinhibition model. In this model, glutamatergic neurons provide excitatory input to inhibitory GABAergic interneurons. These interneurons, in turn, exert a tonic inhibitory control over dopaminergic neurons in midbrain areas like the ventral tegmental area (VTA).

This compound preferentially blocks NMDA receptors on these fast-spiking GABAergic interneurons. This reduces their inhibitory output, effectively "releasing the brake" on dopaminergic neurons and leading to increased, dysregulated dopamine release in projection areas such as the prefrontal cortex and striatum. This surge in dopamine activity is strongly implicated in the manifestation of positive psychotic symptoms, such as hallucinations and delusions.

References

- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [chemeurope.com]

- 3. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoxadrol enantiomers and their biological activity

An In-depth Technical Guide on the Enantiomers of Etoxadrol and Their Biological Activity

Introduction

This compound is a potent dissociative anesthetic and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It belongs to the class of arylcyclohexylamines and is structurally related to phencyclidine (PCP) and dexoxadrol. The this compound molecule possesses three chiral centers, giving rise to eight possible stereoisomers. This complexity underscores the importance of stereochemistry in its pharmacological profile, as the biological activity is highly dependent on the specific spatial arrangement of its constituent atoms. This guide provides a detailed examination of the enantiomers of this compound, focusing on their distinct biological activities, the underlying signaling pathways, and the experimental methodologies used for their characterization.

Stereochemistry and Pharmacological Relevance

In pharmacology, the differential effects of stereoisomers are a critical consideration. Enantiomers, which are non-superimposable mirror images of each other, can exhibit widely different activities in a chiral biological environment, such as the human body.[2][3] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[3] The pharmacological activity of this compound is highly stereoselective, with its affinity for the NMDA receptor residing almost exclusively in one specific enantiomer.

Biological Target: The NMDA Receptor

The primary molecular target for this compound is the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[4] Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine). This binding event opens a cation-permeable channel, leading to an influx of Na+ and Ca2+. This compound exerts its effect by binding to the phencyclidine (PCP) site located within the ion channel pore, physically obstructing the flow of ions. This mechanism makes it a non-competitive antagonist.

Signaling Pathway of this compound at the NMDA Receptor

The following diagram illustrates the mechanism of NMDA receptor antagonism by this compound. Under normal conditions, glutamate and a co-agonist bind to the receptor, opening the channel for calcium influx. This compound binds within the channel, blocking this influx and inhibiting downstream signaling.

Caption: Mechanism of NMDA receptor antagonism by this compound.

Enantiomers of this compound: Synthesis and Activity

This compound, or 2-ethyl-2-phenyl-4-(2-piperidyl)-1,3-dioxolane, has its potent, phencyclidine-like biological activity primarily attributed to a single optical isomer. The synthesis and analysis of its enantiomers have revealed a high degree of stereoselectivity.

The most active enantiomer is (+)-etoxadrol , whose absolute configuration has been determined by single-crystal X-ray analysis to be (2S, 4S, 6S) . Its epimer at the C-2 position, epithis compound , possesses the (2R, 4S, 6S) configuration and is significantly less potent.

Quantitative Data: Binding Affinity of this compound Enantiomers

The affinity of this compound enantiomers for the PCP binding site of the NMDA receptor is a key determinant of their pharmacological activity. The data below summarizes the relative potencies.

| Compound | Absolute Configuration | Receptor Target | Affinity (Ki) / Potency | Reference |

| (+)-Etoxadrol | (2S, 4S, 6S) | NMDA Receptor (PCP Site) | Comparable to Phencyclidine | |

| Epithis compound | (2R, 4S, 6S) | NMDA Receptor (PCP Site) | ~35-fold less potent than (+)-Etoxadrol | |

| Related (S)-configured homologue | (2S, 4S) | NMDA Receptor (PCP Site) | Ki = 69 nM |

Structure-Activity Relationships (SAR)

Studies on this compound and its analogues have elucidated key structural features necessary for high-affinity binding to the NMDA receptor:

-

Stereochemistry: The NMDA receptor affinity resides almost exclusively in the (S)-configured enantiomers. The (2S, 4S) configuration of the ring junction is crucial for high affinity.

-

Acetal Center Substituents: High affinity is achieved with compounds that have two phenyl groups or one phenyl group and an alkyl group (C2-C3) at the acetalic center.

-

Amino Group: Compounds with a primary amino moiety generally exhibit the highest receptor affinity, whereas tertiary amines have low affinity.

-

Heterocycle and Spacer: The presence of at least one oxygen atom in the dioxolane ring is necessary. The distance between this oxygen heterocycle and the basic amino group also influences receptor affinity.

Experimental Protocols: NMDA Receptor Binding Assay

The determination of binding affinities for this compound enantiomers is typically performed using a competitive radioligand binding assay. The protocol outlined below is a standard method for assessing affinity at the PCP site of the NMDA receptor.

Methodology

-

Membrane Preparation:

-

Whole brains from guinea pigs are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction containing the receptors.

-

The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in the assay buffer.

-

-

Competitive Binding Assay:

-

Aliquots of the membrane preparation are incubated in assay tubes.

-

A fixed concentration of a radiolabeled ligand specific for the PCP site, typically [3H]-(+)-MK-801, is added to each tube.

-

Varying concentrations of the unlabeled test compounds (e.g., (+)-etoxadrol, epithis compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of a known PCP site ligand (e.g., unlabeled PCP or MK-801).

-

The mixture is incubated at a controlled temperature (e.g., 25°C) to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Experimental Workflow Diagram

References

- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. people.bath.ac.uk [people.bath.ac.uk]

- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

Neuropharmacological Profile of Etoxadrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoxadrol is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. This document provides a comprehensive overview of the neuropharmacological profile of this compound, summarizing its mechanism of action, receptor binding affinity, and its effects on intracellular signaling pathways and in vivo animal models. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the complex interactions involved in this compound's pharmacological activity.

Introduction

This compound is a dissociative anesthetic that exerts its primary pharmacological effects through the blockade of the NMDA receptor ion channel.[1] It binds with high affinity to the phencyclidine (PCP) site located within the pore of the receptor, thereby preventing the influx of calcium ions that is critical for neuronal signaling and synaptic plasticity.[1] Due to its mechanism of action, this compound has been investigated for its potential therapeutic applications, although its development has been limited by psychotomimetic side effects.[1] This guide aims to provide a detailed technical overview of the neuropharmacology of this compound to support further research and drug development efforts.

Mechanism of Action

This compound is a non-competitive antagonist of the NMDA receptor. This means that it does not compete with the endogenous agonists, glutamate and glycine, for their binding sites on the receptor. Instead, this compound binds to a distinct site within the ion channel of the NMDA receptor, the same site that binds phencyclidine (PCP) and other dissociative anesthetics.[1] By binding to this site, this compound physically obstructs the flow of ions, primarily Ca²⁺, through the channel, even when the receptor is activated by glutamate and glycine. This blockade is voltage-dependent, meaning it is more pronounced when the neuron is depolarized.

The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's interaction with the NMDA receptor.

| Parameter | Value | Receptor/Assay | Reference |

| Ki | ~69 nM | Rat Brain Homogenate ([³H]-(+)-MK-801 binding) | [2] |

Experimental Protocols

Radioligand Binding Assay ([³H]-(+)-MK-801 Competition)

This protocol is a standard method for determining the affinity of compounds for the PCP binding site on the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the PCP binding site.

Materials:

-

[³H]-(+)-MK-801 (radioligand)

-

Rat brain homogenate (source of NMDA receptors)

-

This compound (test compound)

-

Unlabeled (+)-MK-801 (for determining non-specific binding)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare rat brain homogenates as the source of NMDA receptors.

-

Incubate the brain homogenates with a fixed concentration of [³H]-(+)-MK-801 and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled (+)-MK-801.

-

After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-(+)-MK-801 (IC₅₀) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow of a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of this compound on NMDA receptor-mediated currents in individual neurons.

Objective: To characterize the inhibitory effect of this compound on NMDA-evoked currents.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Microscope

-

Recording electrodes (borosilicate glass)

-

External solution (containing NMDA and glycine)

-

Internal solution (for the recording electrode)

-

This compound

Procedure:

-

Prepare cultured neurons or acute brain slices.

-

A glass micropipette (recording electrode) filled with an internal solution is brought into contact with the membrane of a neuron.

-

A tight seal (giga-ohm seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV).

-

NMDA receptor-mediated currents are evoked by applying an external solution containing NMDA and glycine.

-

This compound is applied at various concentrations, and the resulting inhibition of the NMDA-evoked currents is measured.

-

The concentration of this compound that inhibits 50% of the NMDA-evoked current (IC₅₀) can be determined by constructing a dose-response curve.

Downstream Signaling Pathways

The blockade of NMDA receptor-mediated Ca²⁺ influx by this compound is expected to modulate a variety of downstream signaling pathways that are crucial for neuronal function. These include pathways involved in synaptic plasticity, gene expression, and cell survival.

The following diagram depicts the potential impact of this compound on key downstream signaling cascades of the NMDA receptor.

In Vivo Neuropharmacology

In vivo studies in animal models have demonstrated that this compound produces a range of behavioral effects consistent with its action as a dissociative anesthetic and NMDA receptor antagonist.

Behavioral Effects

-

Stimulation and Ataxia: In mice, this compound has been shown to produce marked stimulation and ataxia.

-

Discriminative Stimulus Properties: In drug discrimination studies, animals can be trained to distinguish this compound from saline, and it often shows cross-generalization with other NMDA receptor antagonists like PCP.

-

Reinforcing Effects: this compound has been shown to have reinforcing properties in monkeys, indicating a potential for abuse.

Neurochemical Effects

-

Monoamine Concentrations: this compound has been reported to decrease the concentrations of brain monoamines, including serotonin, dopamine, and norepinephrine.

The following table summarizes the qualitative in vivo effects of this compound.

| Effect | Species | Observation | Reference |

| Locomotor Activity | Mice | Marked stimulation and ataxia | |

| Discriminative Stimulus | Monkeys | Generalizes to PCP-like cues | |

| Reinforcement | Monkeys | Self-administered | |

| Neurochemistry | Rats | Decreased brain monoamine levels |

Note: Quantitative data such as ED₅₀ values for these in vivo effects are not consistently available in the literature.

Conclusion

This compound is a well-characterized, high-affinity non-competitive antagonist of the NMDA receptor. Its mechanism of action, involving the blockade of the ion channel at the PCP binding site, leads to a range of neuropharmacological effects, from the inhibition of neuronal calcium influx to distinct behavioral outcomes in animal models. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive technical resource for researchers in the field of neuropharmacology and drug development. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound and related compounds.

References

- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Etoxadrol Dose-Response in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Due to the absence of specific quantitative data for Etoxadrol in the reviewed literature, a summary of its qualitative dose-response characteristics is provided below. Researchers are encouraged to generate empirical data following the protocols outlined in this document.

Table 1: Qualitative Dose-Response Characteristics of this compound in Rodent Models

| Effect | Species | Route of Administration | Observed Effects |

| Analgesia | Mice, Rats | Intravenous, Intraperitoneal | Expected to produce a dose-dependent increase in pain threshold. Standard analgesic assays like the tail-flick and hot-plate tests are suitable for quantification. |

| Anesthesia | Mice, Rats | Intravenous, Intraperitoneal | Induces a state of dissociative anesthesia characterized by a loss of righting reflex.[3] The duration and depth of anesthesia are expected to be dose-dependent. |

| Behavioral Effects | Mice, Rats | Intravenous, Intraperitoneal | As a dissociative anesthetic, this compound may induce psychotomimetic effects at sub-anesthetic doses, a common characteristic of NMDA receptor antagonists.[1] |

Experimental Protocols

Protocol 1: Determination of Analgesic Efficacy using the Tail-Flick Test

Objective: To assess the dose-dependent analgesic effect of this compound in mice or rats by measuring the latency to tail withdrawal from a thermal stimulus.

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl) for vehicle control and drug dilution

-

Tail-flick analgesia meter with a radiant heat source

-

Animal restrainers

-

Syringes and needles for administration (e.g., 27-30 gauge)

-

Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), adult, weight-matched

Procedure:

-

Acclimatization: Acclimate animals to the experimental room and handling for at least 3 days prior to testing. On the day of the experiment, allow animals to acclimate to the testing room for at least 1 hour.

-

Baseline Latency Measurement:

-

Gently place the animal in the restrainer.

-

Position the tail over the radiant heat source of the tail-flick meter.

-

Activate the heat source and start the timer.

-

The timer stops automatically when the animal flicks its tail. Record this baseline latency.

-

To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.

-

Perform two to three baseline measurements for each animal and calculate the mean.

-

-

Drug Administration:

-

Prepare different doses of this compound in sterile saline.

-

Administer the selected dose of this compound or vehicle control via the desired route (e.g., intraperitoneal or intravenous).

-

Group animals to receive different doses of this compound or vehicle. A typical dose-finding study might include logarithmic or semi-logarithmic dose spacing.

-

-

Post-Treatment Latency Measurement:

-

At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 2.

-

-

Data Analysis:

-

Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Construct a dose-response curve by plotting the %MPE against the log of the this compound dose.

-

Determine the ED50 (the dose that produces 50% of the maximum possible effect) from the dose-response curve using non-linear regression analysis.

-

Protocol 2: Determination of Anesthetic Potency using the Loss of Righting Reflex (LORR) Assay

Objective: To determine the dose-dependent anesthetic effect of this compound in mice or rats by assessing the loss of the righting reflex.

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl)

-

Transparent observation chambers

-

Syringes and needles for administration

-

Male or female mice or rats, adult, weight-matched

Procedure:

-

Acclimatization: Acclimate animals to the experimental room and handling for at least 3 days. Allow at least 1 hour for acclimatization to the testing room on the day of the experiment.

-

Drug Administration:

-

Prepare a range of this compound doses in sterile saline.

-

Administer a single dose of this compound or vehicle to each animal.

-

-

Assessment of Righting Reflex:

-

Immediately after administration, place the animal in the observation chamber.

-

At set intervals (e.g., every 1-2 minutes), gently turn the animal onto its back.

-

The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the floor) within a specified time (e.g., 30 seconds).

-

Record the onset time to LORR and the duration of LORR (the time from loss to spontaneous recovery of the righting reflex).

-

-

Dose-Response Determination:

-

Use a sufficient number of animals per dose group (typically 8-10).

-

The percentage of animals in each group that exhibit LORR is determined.

-

-

Data Analysis:

-

Plot the percentage of animals exhibiting LORR against the log of the this compound dose.

-

Calculate the ED50 (the dose that induces LORR in 50% of the animals) using probit or logit analysis.

-

Visualizations

Caption: Workflow for this compound dose-response studies.

Caption: this compound's mechanism of action via NMDA receptor antagonism.

References

- 1. openpharmacologyjournal.com [openpharmacologyjournal.com]

- 2. Clinical investigation of a new intravenous anesthetic--etoxadrol hydrochloride (CL-1848; U-37862A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (CL-1848C) a new dissociative anesthetic: studies in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoxadrol Administration in Behavioral Neuroscience: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxadrol is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor complex, thereby blocking the influx of calcium ions.[1] Initially investigated for its analgesic and anesthetic properties, its development for human use was halted due to the emergence of psychotomimetic side effects, such as unpleasant dreams and hallucinations.[1] Despite this, this compound remains a valuable tool in behavioral neuroscience research for elucidating the role of the NMDA receptor system in various cognitive and behavioral processes.

These application notes provide a comprehensive overview of the administration of this compound in preclinical behavioral neuroscience experiments, with a focus on rodent models. Detailed protocols for assessing locomotor activity, anxiety-like behavior, and learning and memory are provided, along with key considerations for data interpretation.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects by acting as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, a cellular mechanism underlying learning and memory.

Pharmacokinetics and Administration

While detailed pharmacokinetic studies of this compound in rodents are not extensively published, general principles of drug administration in these models should be followed. The choice of vehicle, route of administration, and dosage will depend on the specific experimental question.

Vehicle Selection: For parenteral administration, this compound can be dissolved in sterile saline (0.9% NaCl). The use of a small amount of a solubilizing agent, such as a few drops of Tween 80, may be necessary to achieve a stable solution. It is crucial to administer a vehicle-only control group to account for any effects of the vehicle itself.

Routes of Administration:

-

Intraperitoneal (IP): A common route for systemic administration in rodents, offering relatively rapid absorption.

-

Subcutaneous (SC): Provides a slower and more sustained absorption compared to IP injection.

-

Intravenous (IV): Allows for direct and rapid entry into the bloodstream, providing precise control over plasma concentrations.

Experimental Protocols

The following are detailed protocols for key behavioral experiments that can be adapted for the study of this compound's effects.

Locomotor Activity

Objective: To assess the effects of this compound on spontaneous locomotor activity. NMDA receptor antagonists are known to induce hyperlocomotion at certain doses.

Experimental Workflow:

Methodology:

-

Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detection or video tracking software.

-

Animals: Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).

-

Procedure:

-

Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Administer this compound or vehicle via the desired route (e.g., IP). A dose-response study is recommended to determine the optimal dose.

-

Immediately after injection, place the animal in the center of the open field arena.

-

Record locomotor activity for a set duration (e.g., 60 minutes).

-

-

Data Analysis:

-

Total distance traveled.

-

Time spent in the center versus the periphery of the arena (as an indirect measure of anxiety).

-

Stereotypical behaviors (e.g., circling, head weaving).

-

Quantitative Data (Hypothetical):

| Treatment Group | Dose (mg/kg, IP) | Total Distance Traveled (meters) | Time in Center (seconds) |

| Vehicle | 0 | 50.2 ± 5.1 | 15.3 ± 2.2 |

| This compound | 1 | 75.8 ± 6.3 | 12.1 ± 1.9 |

| This compound | 3 | 120.5 ± 9.8** | 8.5 ± 1.5 |

| This compound | 10 | 98.4 ± 8.1 | 7.2 ± 1.3 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Anxiety-Like Behavior: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound. The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents.[2][3]

Methodology:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Animals: Male or female mice or rats.

-

Procedure:

-

Habituate animals to the testing room.

-

Administer this compound or vehicle.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

-

Data Analysis:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Total arm entries (as a measure of general activity).

-

Quantitative Data (Hypothetical):

| Treatment Group | Dose (mg/kg, IP) | Time in Open Arms (%) | Open Arm Entries (%) | Total Arm Entries |

| Vehicle | 0 | 25.4 ± 3.1 | 30.1 ± 2.8 | 22.5 ± 2.1 |

| This compound | 1 | 18.2 ± 2.5 | 24.5 ± 2.4 | 21.8 ± 1.9 |

| This compound | 3 | 12.6 ± 1.9** | 18.9 ± 2.1 | 23.1 ± 2.3 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Learning and Memory: Morris Water Maze (MWM)

Objective: To assess the impact of this compound on spatial learning and memory. The MWM is a classic test of hippocampus-dependent spatial navigation.

Methodology:

-

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

-

Animals: Typically rats are used, but the task can be adapted for mice.

-

Procedure:

-

Acquisition Phase: Over several days, animals are trained to find the hidden platform from different starting locations. This compound or vehicle is administered before each training session.

-

Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). Memory for the platform's location is assessed by the time spent in the target quadrant.

-

-

Data Analysis:

-

Acquisition: Escape latency (time to find the platform) and path length across training days.

-

Probe Trial: Time spent in the target quadrant, number of platform crossings.

-

Quantitative Data (Hypothetical):

| Treatment Group | Dose (mg/kg, IP) | Escape Latency (Day 4, sec) | Time in Target Quadrant (Probe Trial, %) |

| Vehicle | 0 | 15.2 ± 2.1 | 45.8 ± 4.3 |

| This compound | 1 | 28.9 ± 3.5 | 30.1 ± 3.8 |

| This compound | 3 | 45.1 ± 4.2 | 22.5 ± 3.1 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Discriminative Stimulus Properties

Drug discrimination studies are a powerful tool to assess the subjective effects of a compound. In these paradigms, animals are trained to recognize the interoceptive cues produced by a specific drug and to make a differential response to obtain a reward. Studies in monkeys have shown that this compound has discriminative stimulus properties similar to phencyclidine (PCP), indicating that it produces similar subjective effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NMDA receptor in a wide range of behaviors. The protocols outlined in these application notes provide a framework for studying its effects on locomotor activity, anxiety, and learning and memory in rodent models. Careful consideration of dose-response relationships, appropriate control groups, and detailed behavioral analysis are essential for obtaining robust and interpretable data. Further research is warranted to fully characterize the behavioral profile of this compound and its potential as a research tool in neuroscience.

References

- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Inducing a Model of Psychosis with Etoxadrol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Etoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, for inducing a preclinical model of psychosis in animal research. This compound's psychotomimetic properties, stemming from its mechanism of action as a dissociative anesthetic, make it a valuable tool for studying the neurobiology of psychosis and for the preclinical assessment of novel antipsychotic agents.

Introduction to this compound-Induced Psychosis Model

This compound is a potent, high-affinity NMDA receptor antagonist that was initially investigated as an analgesic and anesthetic agent.[1][2] However, its development was halted due to the manifestation of psychotomimetic side effects in human subjects, including nightmares and hallucinations.[2] This characteristic profile makes this compound, similar to other NMDA receptor antagonists like phencyclidine (PCP) and ketamine, a suitable pharmacological tool to induce a state of psychosis in animal models.

The glutamate hypothesis of schizophrenia posits that hypofunction of the NMDA receptor contributes to the pathophysiology of the disorder.[3] By blocking the NMDA receptor, this compound can replicate certain positive, negative, and cognitive symptoms of schizophrenia in laboratory animals, thus providing a valid model for investigating the underlying neurobiological mechanisms and for screening potential therapeutic interventions.

Mechanism of Action

This compound exerts its primary effect by non-competitively binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.[4] This action blocks the influx of calcium ions (Ca2+) into the neuron, thereby inhibiting glutamatergic neurotransmission. The disruption of this critical excitatory pathway is believed to lead to downstream dysregulation of other neurotransmitter systems, including dopamine and serotonin, which are implicated in the manifestation of psychotic symptoms.

Data Presentation